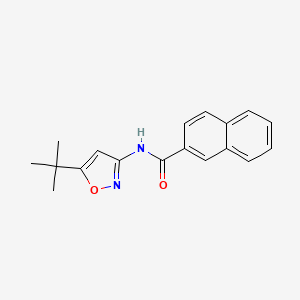![molecular formula C16H19NO2 B5034984 N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-77, is a synthetic compound that has been of interest to the scientific community due to its potential pharmacological properties. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors involved in cancer cell growth and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of HDAC6, a protein involved in cancer cell growth, and AChE, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of inflammation in animal models of colitis. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its low toxicity, which allows for higher dosages to be used without causing harm to the test subjects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to develop more efficient methods for synthesizing and administering this compound in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Its low toxicity and cost-effectiveness make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with tricyclo[3.2.1.0~2,4~]oct-3-one, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Properties
IUPAC Name |
N-(4-methoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-12-6-4-11(5-7-12)17-16(18)15-13-9-2-3-10(8-9)14(13)15/h4-7,9-10,13-15H,2-3,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJZRUYTRFOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)
![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)

![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
